N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-29-21-9-5-6-17-14-22(31-23(17)21)20-15-32-25(26-20)27-24(28)16-10-12-19(13-11-16)30-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDKICMRMOBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Thiazole Ring: This step often involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled with 4-phenoxybenzamide using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Modifications in Key Analogs
The following table summarizes structural differences and similarities with related thiazole-based derivatives:
Key Observations
- Electron-Donating vs. In contrast, analogs like N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide incorporate electron-withdrawing sulfonyl/nitro groups, which may improve metabolic stability but reduce solubility.
- Impact of Fluorine : The 4-fluorophenyl analog () introduces a halogen, which can enhance bioavailability and binding affinity through hydrophobic interactions and reduced metabolic degradation.
- Simpler Scaffolds: N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide lacks the benzofuran ring, resulting in a lower molecular weight (310.40 vs.
Physicochemical and Pharmacokinetic Properties
Physicochemical Comparison
*Estimated based on structural complexity and sulfur content.
Pharmacokinetic Insights
- Target Compound : High molecular weight and sulfur atoms may limit aqueous solubility, necessitating prodrug strategies. The benzofuran-thiazole scaffold could improve blood-brain barrier penetration.
- 4-Fluorophenyl Analog : Fluorine enhances metabolic stability, as seen in many FDA-approved drugs (e.g., fluoxetine).
- Compound 6a : Lower LogP (2.0) and smaller size suggest better solubility, aligning with its reported COX-1/COX-2 inhibitory activity.
Enzyme Inhibition Profiles
- Compound 6a and 6b : Demonstrated dual COX-1/COX-2 inhibition (6a: IC50 ~9 mM) and anti-inflammatory effects in vivo. The hydroxyl and methoxy groups in 6a likely contribute to hydrogen bonding with COX residues.
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide : Reported 129.23% efficacy in growth modulation, possibly due to optimized steric bulk from the methylphenoxy group.
Structure-Activity Relationships (SAR)
- Benzofuran vs. Phenyl : The benzofuran ring in the target compound may provide superior π-π stacking compared to simpler phenyl groups, enhancing affinity for aromatic-rich binding pockets.
- Sulfonyl vs. Methoxy : Sulfonyl groups (e.g., ) increase electronegativity and may improve interactions with cationic residues (e.g., lysine or arginine).
- Thiazole Substitution : Position 4 modifications (e.g., fluorophenyl vs. benzofuran) critically influence selectivity, as seen in COX/LOX inhibitors .
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzothiazole moiety, thiazole, and a methoxy-substituted benzofuran, which may enhance its interaction with various biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 246.29 g/mol
- IUPAC Name : 4-(7-methoxybenzofuran-2-yl)-1,3-thiazol-2-amine
This unique combination of functional groups suggests a diverse range of potential interactions with biological systems, making it a candidate for further pharmacological studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been suggested to inhibit cyclooxygenase enzymes and kinases involved in inflammatory and cancer pathways. This inhibition can lead to reduced inflammation and cell proliferation.
- Molecular Docking Studies : Computational studies have shown significant interactions between this compound and various target proteins, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Benzofuran derivatives, including this compound, have shown promising antimicrobial properties. A review highlighted that certain benzofuran derivatives exhibit strong activity against Mycobacterium tuberculosis and various fungal strains .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Benzothiazole derivative | Antimicrobial |
| Psoralen | Benzofuran derivative | Antimicrobial, anticancer |
| 8-Methoxypsoralen | Benzofuran derivative | Antimicrobial |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamides | Thiazole derivative | Anticonvulsant |
Anticancer Activity
The structural components of this compound suggest that it may also have anticancer properties. Studies on related compounds indicate that modifications in the benzofuran ring can enhance cytotoxicity against cancer cell lines . For instance, certain benzofuran derivatives have shown effective inhibition of breast cancer cell proliferation.
Case Studies
In one notable study, researchers synthesized several derivatives based on the benzofuran scaffold and evaluated their biological activities. Compounds with specific substitutions demonstrated significant antimicrobial activity against E. coli and C. albicans, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL . This suggests that the benzofuran moiety is crucial for the observed biological effects.
Q & A
Q. What synthetic routes are reported for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide and its analogs?
The compound is synthesized via multi-step routes involving coupling reactions, cyclization, and functional group modifications. For example, intermediates like 5-phenoxypyridine-2-carboxylic acid (33) are prepared by reacting 2-(methoxymethoxy)-5-methylphenol (28) with H₂O₂/NaHSO₃, followed by pyridine ring formation and oxidation with KMnO₄ . Final steps often use HBTU/Et₃N-mediated amide coupling in THF, with purification via silica gel chromatography . Key intermediates are characterized by ¹H/¹³C NMR, MS, and optical rotation .
Q. How is the κ-opioid receptor antagonistic activity of this compound evaluated in vitro?
Activity is assessed using [³⁵S]GTPγS binding assays, which measure the compound's ability to inhibit agonist-induced G-protein activation in cells expressing κ-opioid receptors. For example, analogs like 11e and 12b showed sub-nanomolar Ke values (0.17–0.16 nM) and >100-fold selectivity over μ/δ receptors . Assays are performed in triplicate with JDTic as a reference antagonist .
Q. What analytical methods are used to confirm the compound’s structure and purity?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), high-resolution MS (e.g., m/z 520.6 [M+H]⁺), and melting point analysis. Purity is verified via HPLC and TLC. Chiral centers are confirmed by optical rotation (e.g., [α]²⁵D +68° for 12j) .
Advanced Research Questions
Q. How do structural modifications influence κ-opioid receptor selectivity and potency?
SAR studies reveal that substituents on the benzamide and thiazole rings critically impact activity. For example:
- 11e (Ke = 0.17 nM) lacks JDTic’s tetrahydroquinoline group but retains high κ-selectivity (771-fold vs. δ), suggesting divergent binding modes .
- 12i-l show reduced selectivity (3–16 nM) due to bulky substituents destabilizing receptor interactions .
- Methoxy groups on benzofuran enhance metabolic stability but may reduce solubility .
Q. How can crystallography resolve contradictions in structure-activity data?
X-ray crystallography (using SHELX software) identifies hydrogen bonding (e.g., N1–H1⋯N2) and π-π stacking interactions that stabilize ligand-receptor binding. For example, intermolecular C4–H4⋯F2/O3 bonds in analogs like nitazoxanide derivatives correlate with improved enzyme inhibition . Discrepancies between computational docking and empirical data (e.g., 11e vs. JDTic binding) may arise from receptor conformational states not captured in static models .
Q. What methodological challenges arise in optimizing pharmacokinetic properties?
- Lipophilicity : LogP values >5 (e.g., 12b) suggest poor aqueous solubility, necessitating prodrug strategies .
- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation but may increase plasma protein binding .
- In Vivo Translation : While in vitro assays show nanomolar potency, in vivo efficacy requires addressing blood-brain barrier penetration, validated via PET radiotracers like [¹¹C]6 .
Methodological Recommendations
- For SAR studies, prioritize analogs with small, polar substituents (e.g., -OH, -OMe) to balance potency and solubility .
- Use SHELXL for high-resolution crystallographic refinement to resolve ambiguous electron density maps .
- Validate in vitro findings with in vivo imaging (e.g., [¹¹C]6 PET ligands) to assess brain uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
